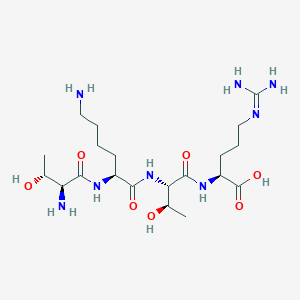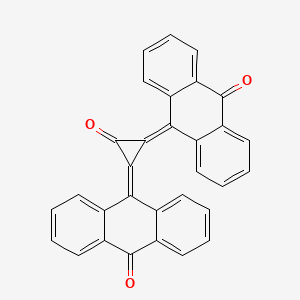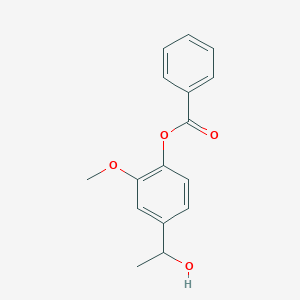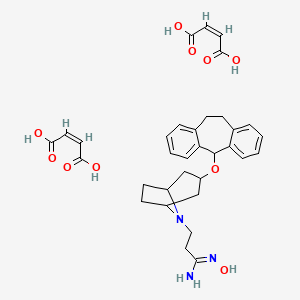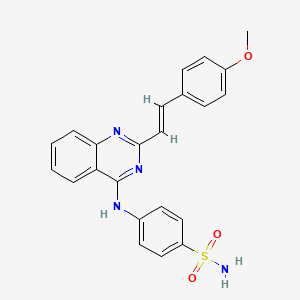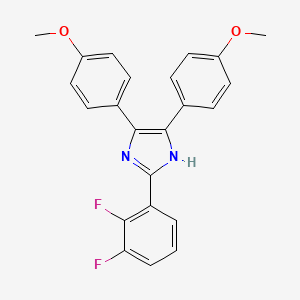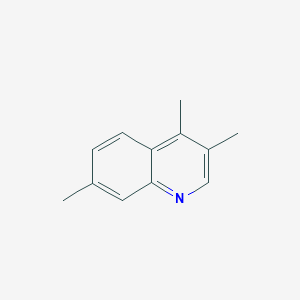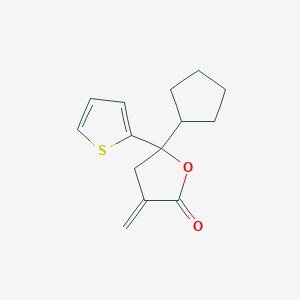
5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one is an organic compound that features a unique structure combining a cyclopentyl ring, a thiophene ring, and an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with a thiophene derivative.
Formation of the Oxolanone Ring: The oxolanone ring is formed through a lactonization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the oxolanone ring, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, especially at the thiophene ring, where electrophilic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives or other substituted thiophene compounds.
Scientific Research Applications
5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the oxolanone ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Cyclopentyl Derivatives: Compounds such as cyclopentylamine and cyclopentanol have the cyclopentyl ring.
Oxolanone Derivatives: Compounds like γ-butyrolactone share the oxolanone ring structure.
Uniqueness
5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one is unique due to the combination of these three distinct rings in a single molecule. This structural complexity imparts unique chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
71741-75-8 |
|---|---|
Molecular Formula |
C14H16O2S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
5-cyclopentyl-3-methylidene-5-thiophen-2-yloxolan-2-one |
InChI |
InChI=1S/C14H16O2S/c1-10-9-14(16-13(10)15,11-5-2-3-6-11)12-7-4-8-17-12/h4,7-8,11H,1-3,5-6,9H2 |
InChI Key |
LMQYCKYRSOEPJU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(OC1=O)(C2CCCC2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
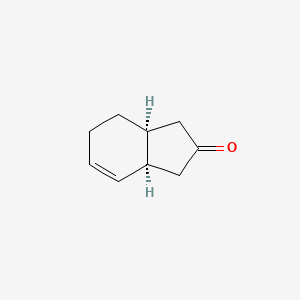

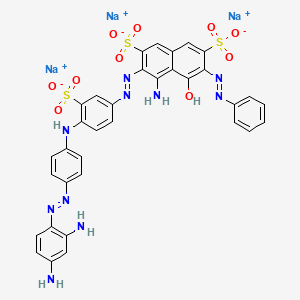
![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)
